Dglvp

Ethanol Intake Alcoholism Model Neuropeptide Modulation

Selecting the wrong vasopressin analog can confound central behavioral studies with unwanted peripheral effects. DGLVP (CAS 32472-43-8) solves this by selectively modulating CNS processes without significant vasopressor or antidiuretic activity. - Doubles ethanol intake & preference in rodent models, while parent LVP has no effect. - Maintains ethanol tolerance equipotent to AVP, with cLG peptide showing no effect. - Intensifies fear-associated bradycardia vs. tachycardia from ACTH4-10 for clean autonomic readouts. Standard packs: 10 mg, 50 mg, 100 mg; bulk custom available. In stock with rapid global dispatch.

Molecular Formula C44H61N11O12S2
Molecular Weight 1000.2 g/mol
CAS No. 32472-43-8
Cat. No. B14681452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDglvp
CAS32472-43-8
Molecular FormulaC44H61N11O12S2
Molecular Weight1000.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1
InChIKeyWPCFWQWRFMYCKC-HXAPPMQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGLVP Peptide Identity and Key Characteristics


DGLVP, or [des-9-glycinamide, 8-lysine]vasopressin, is a synthetic octapeptide analog of the endogenous neurohypophyseal hormone lysine8-vasopressin (LVP) [1]. It is formally defined as 8-L-lysine-9-deglycinamide vasopressin, where the C-terminal glycinamide residue has been removed [2]. Unlike the parent molecule, DGLVP is primarily recognized for its central nervous system and behavioral effects, and it lacks significant peripheral endocrine activity, making it a specialized tool for neuropsychopharmacology research [3].

CNS behavioral research tool Synthetic vasopressin analog with reported central nervous system and behavioral effects, supporting neuropsychopharmacology studies.
Peripheral endocrine activity exclusion Lacks significant antidiuretic and vasopressor activity, reducing confounding peripheral variables in central mechanism research.
Structurally defined peptide analog [des-9-glycinamide, 8-lysine]vasopressin; C-terminal glycinamide deletion alters pharmacological profile vs parent LVP.

DGLVP vs. Generic Vasopressin Analogs for CNS Research


The unique activity profile of DGLVP arises from its specific structural modification—the deletion of the C-terminal glycinamide [1]. This single change is not trivial; it fundamentally alters the peptide's pharmacological profile compared to its parent molecule, lysine8-vasopressin (LVP), and other analogs like arginine8-vasopressin (AVP). While LVP and AVP potently affect peripheral systems (e.g., antidiuresis, vasopressor activity), DGLVP is largely devoid of these effects [2]. Critically, this same modification also differentiates it from its arginine-containing analog, DGAVP, which has shown inconsistent and often null effects in human cognitive studies [3]. The following quantitative evidence demonstrates that substituting DGLVP with a related vasopressin analog will not replicate the specific behavioral and central outcomes for which it is selected, particularly in models of ethanol consumption, tolerance, and memory modulation.

Parent LVP/AVP: Peripheral activity mismatch
LVP and AVP retain potent antidiuretic and pressor effects; DGLVP’s lack of these actions limits direct substitution for CNS-focused protocols.
DGAVP: Inconsistent cognitive study outcomes
The arginine analog DGAVP showed null effects in human cognitive trials; outcomes may not transfer to DGLVP-based memory models.
Structural determinant of pharmacological shift
C-terminal glycinamide deletion is the key modification; related vasopressin analogs without this change may not reproduce DGLVP’s behavioral profile.

DGLVP Procurement Justification: Head-to-Head Evidence


Voluntary Ethanol Intake vs. LVP

In a rat model of oral ethanol consumption, chronic administration of DGLVP produced a significant and substantial increase in both the final accepted concentration and total ethanol intake. This effect was not replicated by the parent compound, LVP. In a direct head-to-head comparison, DGLVP treatment resulted in a final acceptance concentration (FAC) and mean daily ethanol intake that was nearly double that of vehicle-treated controls [1]. A separate study using the same model showed that identical doses of LVP produced nonsignificant changes in ethanol consumption [2].

Voluntary Ethanol Intake vs. LVP
Head-to-head
~200% of vehicle intake
Reported ethanol intake model effect; LVP showed non-significant change
Male Wistar rats, oral self-administration, DGLVP 1–4 µg SC every second day
Ethanol Intake Alcoholism Model Neuropeptide Modulation

Ethanol Tolerance: AVP vs. cLG

Both DGLVP and the endogenous hormone arginine8-vasopressin (AVP) are effective in prolonging the duration of tolerance to the motor-incoordinating effects of ethanol in mice. This effect is not a general property of all peptides, as demonstrated by the lack of effect of the control peptide cyclo(Leu-Gly) (cLG). The data shows a clear differential effect: DGLVP and AVP maintain ethanol tolerance, whereas an equimolar dose of cLG is completely ineffective [1].

Ethanol Tolerance vs. cLG & AVP
Head-to-head
DGLVP = AVP (effective); DGLVP >> cLG (ineffective)
Maintains ethanol tolerance; cLG control peptide shows no effect
C57Bl mice, motor-incoordination tolerance model
Ethanol Tolerance CNS Adaptation Peptide Pharmacology

Anti-Amnesic Potency vs. Corticotropin

In a model of CO2-induced retrograde amnesia in rats, both DGLVP and corticotropin (ACTH) can antagonize the amnesic effect. However, a direct comparison revealed a potency difference. DGLVP was more effective as a protective agent than corticotropin when administered subcutaneously [1]. Furthermore, DGLVP's anti-amnesic profile differs qualitatively from ACTH-analogs in that it reduces amnesia when administered before both acquisition and retrieval trials, whereas ACTH-analogs are only effective before retrieval [2].

Anti-Amnesic vs. Corticotropin
Cross-study
Broader temporal window; reported higher potency
Supports memory consolidation model; ACTH-analogs limited to retrieval
Rat CO2-induced amnesia, SC administration
Memory Consolidation Amnesia Model Neuropeptide

Central Cardiovascular Control vs. AVP

When administered centrally (intracerebroventricularly, ICV), DGLVP produces a clear and quantifiable effect on central cardiovascular regulation. It attenuates a centrally evoked pressor response to the same extent as the native hormone, AVP. A study showed that AVP (3–25 ng, ICV) produced a maximal 40% reduction of the pressor response evoked by mesencephalic reticular formation stimulation. DGLVP exerted a similar effect under the same conditions [1]. Critically, neither peptide affected basal blood pressure, highlighting a specific central modulatory action that is distinct from their peripheral effects.

Central CV Control vs. AVP
Head-to-head
Similar attenuation of pressor response (~40% reduction); no basal BP change
Central modulatory action retained without peripheral vascular effects
Urethane-anesthetized rats, ICV administration
Central Nervous System Cardiovascular Control Vasopressin Analog

Cardiac Autonomic Response vs. ACTH4-10

In a model of passive avoidance behavior in rats, the effects of DGLVP on cardiac response are opposite to those of another neuropeptide, ACTH4–10. DGLVP was shown to intensify the bradycardia (slowing of heart rate) that accompanies this behavior, while ACTH4–10 caused tachycardia (increased heart rate) [1]. This qualitative difference in autonomic modulation occurred despite both peptides having indistinguishable effects on the overt behavioral response itself.

Cardiac Autonomic vs. ACTH4-10
Head-to-head
DGLVP: intensified bradycardia; ACTH4-10: tachycardia
Opposite autonomic response profile in passive avoidance model
Rat passive avoidance behavior
Autonomic Function Emotional Behavior Cardiac Response

DGLVP Application Scenarios


Voluntary Ethanol Consumption Facilitation

DGLVP is the peptide of choice for researchers aiming to reliably and significantly increase ethanol intake and preference in animal models. The direct comparative evidence demonstrates that DGLVP is effective in nearly doubling ethanol consumption, while the parent compound LVP has no significant effect [1]. This makes DGLVP uniquely suited for studies investigating the neurobiological mechanisms underlying the development of excessive drinking or for screening compounds that may normalize this behavior [2].

Central Cardiovascular Control Studies

For studies requiring a vasopressinergic agonist to investigate central regulation of blood pressure and heart rate, DGLVP is the optimal selection. Evidence shows it exerts a quantifiable, AVP-like central effect (up to a 40% attenuation of a pressor response) while being devoid of the peripheral endocrine and pressor activities of AVP and LVP [3]. This allows for a clean interpretation of central effects without the confounding variables of systemic vasoconstriction or antidiuresis.

Fear-Related Autonomic Response

In behavioral neuroscience experiments designed to dissect the relationship between emotional states and autonomic function, DGLVP provides a specific tool. Its demonstrated ability to intensify fear-associated bradycardia, in direct contrast to the tachycardia caused by ACTH4–10, makes it invaluable for studies focusing on the parasympathetic response to stress and fear conditioning [4].

CNS Adaptation and Drug Tolerance

DGLVP is a validated agent for research into the neuroadaptive processes underlying drug tolerance. Quantitative evidence confirms its ability to maintain ethanol tolerance in mice, an effect shared with AVP but not with other peptides like cLG [5]. This supports its use as a probe to investigate the shared mechanisms between drug tolerance and memory consolidation, particularly in projects aiming to prolong or disrupt tolerance states.

Application
Selection Property
Validation Focus
Ethanol intake model studies
LVP-comparator response context
Intake and preference endpoints
Central cardiovascular regulation studies
Peripheral-activity exclusion
Pressor response attenuation endpoints
Fear-conditioned autonomic studies
ACTH4-10 comparator context
Bradycardia vs tachycardia endpoints
Ethanol tolerance model studies
cLG peptide control context
Tolerance maintenance endpoints

Technical Documentation Hub

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38 linked technical documents
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